molecular formula C17H16O5 B1324008 3-Acetoxy-2',6'-dimethoxybenzophenone CAS No. 890100-40-0

3-Acetoxy-2',6'-dimethoxybenzophenone

Cat. No. B1324008
M. Wt: 300.3 g/mol
InChI Key: URTSFHCTDKBGFC-UHFFFAOYSA-N
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Description

3-Acetoxy-2’,6’-dimethoxybenzophenone is an organic compound with the molecular formula C17H16O5 . It has a molecular weight of 300.31 .


Molecular Structure Analysis

The InChI code for 3-Acetoxy-2’,6’-dimethoxybenzophenone is 1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)17(19)16-14(20-2)8-5-9-15(16)21-3/h4-10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Acetoxy-2',6'-dimethoxybenzophenone and its derivatives have been explored in the synthesis of various benzophenones and xanthones. For instance, the reaction of 2-hydroxybenzophenones with lead tetraacetate and manganic acetate leads to the formation of dimeric compounds and substituted xanthones. These reactions have been studied extensively for their mechanisms and the structures of the products, which are confirmed by NMR and mass spectra (Kurosawa, Sasaki, & Ikeda, 1973).

Photobehavior and Photochemistry

  • The photobehavior of benzophenone derivatives, including 3-Acetoxy-2',6'-dimethoxybenzophenone, has been a subject of research. Studies on the photoexcited states of these compounds reveal interesting behaviors, such as hydrogen abstraction, in different media. These investigations have implications for understanding the fundamental photochemical processes of benzophenone derivatives (Jornet, Tormos, & Miranda, 2011).

Applications in Organic Synthesis

  • In organic synthesis, 3-Acetoxy-2',6'-dimethoxybenzophenone is used for generating various compounds with potential bioactive properties. For example, enzymatic modification of related compounds like 2,6-dimethoxyphenol can lead to the synthesis of dimers with high antioxidant capacity, demonstrating the versatility of these compounds in synthesizing bioactive materials (Adelakun, Kudanga, Green, Roes-Hill, & Burton, 2012).

Structural Studies

  • Structural studies of benzophenone derivatives, including those related to 3-Acetoxy-2',6'-dimethoxybenzophenone, have been conducted to understand their molecular configurations and potential applications. X-ray crystallography and other analytical techniques are often employed to define the structures and properties of these compounds (Klemm & Weakley, 2000).

Safety And Hazards

The safety data sheet (SDS) for 3-Acetoxy-2’,6’-dimethoxybenzophenone is available for free at Echemi.com . The SDS provides information about the hazards of the compound and the necessary precautionary measures.

properties

IUPAC Name

[3-(2,6-dimethoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-11(18)22-13-7-4-6-12(10-13)17(19)16-14(20-2)8-5-9-15(16)21-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTSFHCTDKBGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC=C2OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641674
Record name 3-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetoxy-2',6'-dimethoxybenzophenone

CAS RN

890100-40-0
Record name 3-(2,6-Dimethoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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